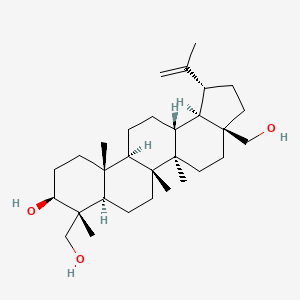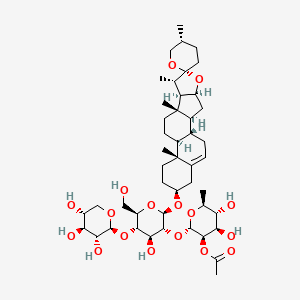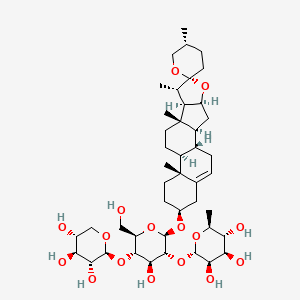
23-Hydroxybetulin
Vue d'ensemble
Description
23-Hydroxybetulin is a natural product derived from the bark of the Betula alba L. tree. It belongs to the class of triterpenoids and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of 23-Hydroxybetulin involves extraction from the bark of the Betula alba L. tree. Researchers have developed various methods to isolate and purify this compound, which can then be further characterized using analytical techniques such as HPLC-ELSD .
Molecular Structure Analysis
The molecular formula of 23-Hydroxybetulin is C30H50O3 , with a molecular weight of 458.7 g/mol . Its chemical structure features a complex triterpenoid backbone, including multiple hydroxyl groups. The 3D structure reveals its intricate arrangement of carbon atoms and functional groups .
Chemical Reactions Analysis
While specific chemical reactions involving 23-Hydroxybetulin may vary, it can participate in esterification, oxidation, and other transformations. Researchers have explored its reactivity and potential modifications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antitumor Activity
23-Hydroxybetulinic acid has been evaluated for its antitumor activities against various cell lines . It serves as the precursor for the synthesis of C-28 ester derivatives, which have been tested in vitro for their antitumor activities against five cell lines (A549, BEL-7402, SF-763, B16 and HL-60) . Among the obtained compounds, one had potent antitumor activity, with IC50 values of 8.35 µM in HL-60 cells .
Antimalarial Activity
23-Hydroxybetulinic acid and its derivatives have been studied for their potential antimalarial activity . The functionalization of 23-Hydroxybetulinic acid can lead to new bioactive compounds with improved antimalarial activity .
Drug Delivery
The chemical structure of 23-Hydroxybetulinic acid allows it to be used in drug delivery systems . Its derivatives can be used to improve the delivery of other drugs, enhancing their therapeutic effects .
Bioimaging
23-Hydroxybetulinic acid and its derivatives can also be used in bioimaging . They can be functionalized to create compounds that can be used to visualize biological processes .
Anti-Hepatocellular Carcinoma (HCC) Effects
A piperazidine derivative of 23-Hydroxybetulinic acid, known as B5G9, has shown excellent in vivo anti-HCC effects . It has a tumor growth inhibitory rate of greater than 80%, and no significant side effects have been reported .
Synthesis of New Bioactive Compounds
23-Hydroxybetulinic acid serves as a precursor for the synthesis of new bioactive compounds . These new compounds can have a variety of biological applications, including antitumor, antiviral, antioxidant activities, and more .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3/t20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKDBZGQWXPAZ-MZFJGDBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
23-Hydroxybetulin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the analytical significance of 23-Hydroxybetulin in studying traditional Cree medicine?
A1: 23-Hydroxybetulin serves as a key analytical target in understanding the chemical composition of Sorbus decora and Sorbus americana bark, which are traditionally used by the Eeyou Istchee Cree First Nation for medicinal purposes []. A validated RP-HPLC-ELSD method enables the identification and quantification of 23-Hydroxybetulin alongside other lupane- and ursane-type terpenes in these plants []. This method provides valuable insights into the potential active constituents responsible for the reported antidiabetic effects of these traditional remedies [].
Q2: How abundant is 23-Hydroxybetulin in Sorbus decora and Sorbus americana bark, and does its concentration vary geographically?
A2: Research indicates that 23-Hydroxybetulin is a major triterpene component found in both Sorbus decora and Sorbus americana bark, present at milligram levels []. Interestingly, the study found comparable levels of 23-Hydroxybetulin in plant samples collected from four different geographic locations, including inland and coastal Cree communities in northern Quebec []. This suggests a consistent phytochemical profile across different populations of these Sorbus species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





